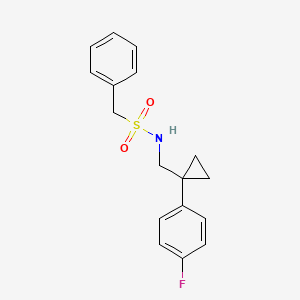

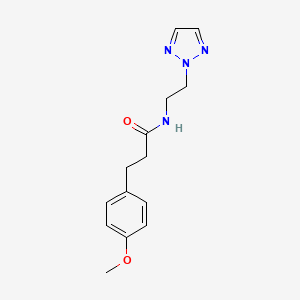

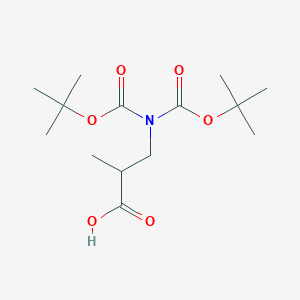

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide (FCPM) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. FCPM is a cyclopropyl derivative of sulfonamide and has shown promising results in preclinical studies, indicating its potential as a therapeutic agent.

Scientific Research Applications

Synthetic Chemistry and Catalysis The synthesis of functionalized cyclopropanes, which are valuable in medicinal chemistry and agrochemicals, employs catalysts like rhodium N-(arylsulfonyl)prolinate. Studies have demonstrated that these catalysts facilitate the highly diastereoselective and enantioselective formation of cyclopropanes from vinyldiazomethanes and alkenes. This method is particularly effective for producing cyclopropane derivatives with small electron-withdrawing and electron-donating groups, offering high levels of enantioselectivity and showcasing the versatility of arylsulfonyl compounds in synthetic organic chemistry (Davies et al., 1996).

Enzyme Inhibition for Drug Development In the realm of drug development, particularly for treating neurodegenerative diseases, sulfonamide derivatives, including phenylmethanesulfonyl fluoride (PMSF), have been studied for their ability to inhibit enzymes like neuropathy target esterase (NTE). NTE inhibition is crucial for understanding organophosphate-induced delayed polyneuropathy (OPIDP), providing insights into the molecular mechanisms underlying neurotoxicity and identifying potential therapeutic targets (Osman et al., 1996).

Pharmacological Applications Sulfonamide-based compounds are explored for various pharmacological applications due to their wide range of biological activities. For instance, research into the inhibition of carbonic anhydrase, an enzyme involved in many physiological and pathological processes, has led to the development of novel inhibitors with potential therapeutic applications. This includes the study of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, which have shown increased enzyme inhibition potency, highlighting the potential of sulfonamide compounds in developing new drugs (Blackburn & Türkmen, 2005).

Anti-inflammatory and Antitumor Effects The design and synthesis of 4-(aryloyl)phenyl methyl sulfones have been carried out to investigate their anti-inflammatory and antitumor properties. These compounds have shown promising results in inhibiting cyclooxygenase (COX-1 and COX-2) isoenzymes, with potential implications for cancer treatment. Molecular modeling studies have contributed to understanding how these compounds interact with COX enzymes, paving the way for the development of novel anti-inflammatory drugs (Harrak et al., 2010).

properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c18-16-8-6-15(7-9-16)17(10-11-17)13-19-22(20,21)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVSWVSXCOFSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2719012.png)

![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)